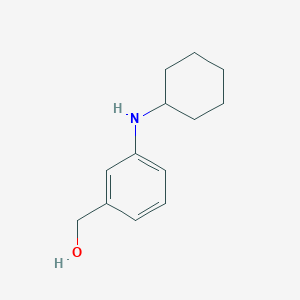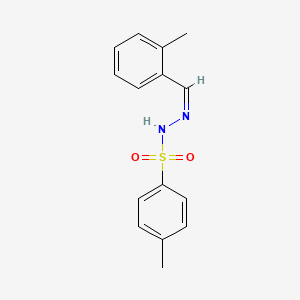
4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonohydrazide group attached to a benzene ring, with additional methyl groups enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonylhydrazide with 2-methylbenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction yields the desired compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential anticancer activities, particularly in inducing apoptosis in cancer cells.
Industry: Used as a corrosion inhibitor and as a dye for textiles.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide is not fully understood. it is believed to exert its effects through:
Antibacterial and Antifungal Activities: Inhibiting the growth of microorganisms.
Anticancer Activities: Inducing apoptosis in cancer cells by activating caspase-3 and caspase-9.
Antioxidant Activity: Scavenging free radicals and protecting against oxidative stress.
Comparación Con Compuestos Similares
4-Methyl-N-(2-methylbenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
- 4-Methoxy-N-(2-methylbenzylidene)benzenesulfonohydrazide
- 4-Ethoxy-N-(2-methylbenzylidene)benzenesulfonohydrazide
- 4-Hydroxy-N-(2-methylbenzylidene)benzenesulfonohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The presence of different functional groups can lead to variations in reactivity, solubility, and biological activities, making each compound unique in its own right.
Propiedades
Fórmula molecular |
C15H16N2O2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-methyl-N-[(Z)-(2-methylphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O2S/c1-12-7-9-15(10-8-12)20(18,19)17-16-11-14-6-4-3-5-13(14)2/h3-11,17H,1-2H3/b16-11- |
Clave InChI |
WBNXGRRFYWWFBO-WJDWOHSUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)

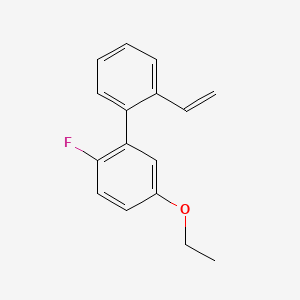
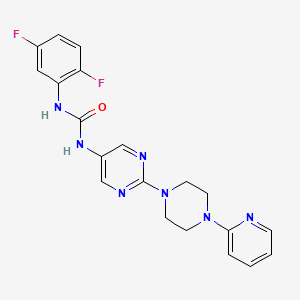
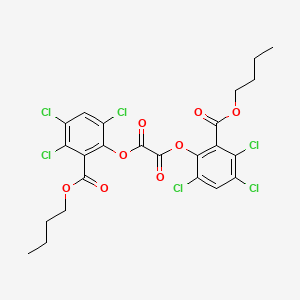
![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)
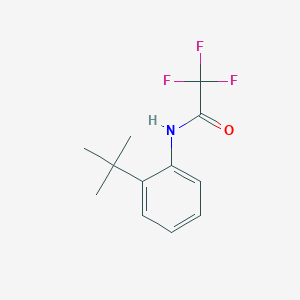
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121956.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14121962.png)
![5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14121975.png)
![Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride](/img/structure/B14121979.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
